

Demeclocycline Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Demeclocycline*

Cat. No.: *B601452*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

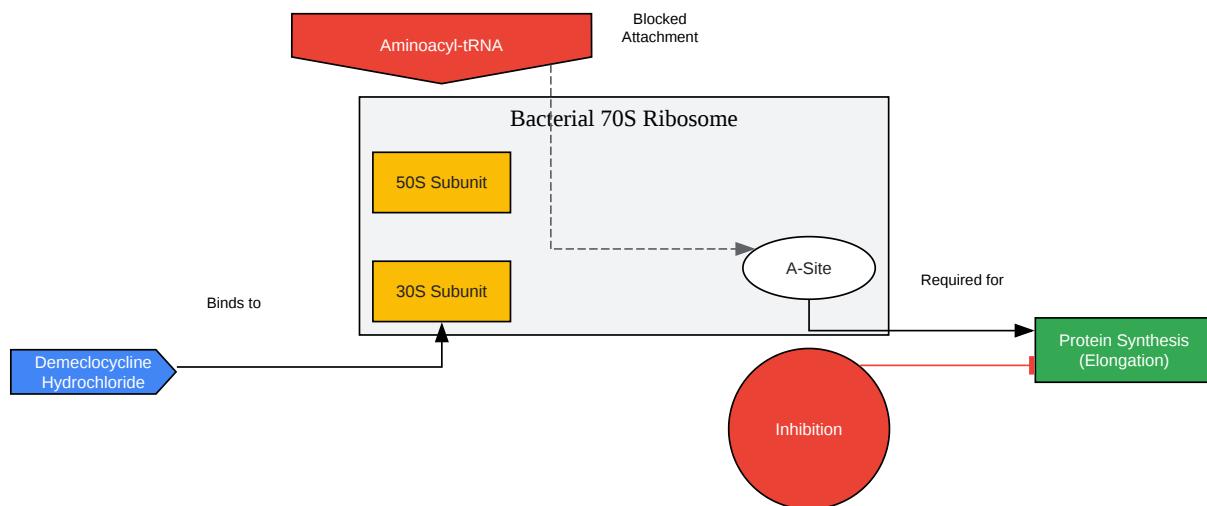
Abstract

Demeclocycline hydrochloride, a tetracycline antibiotic derived from a mutant strain of *Streptomyces aureofaciens*, is a versatile molecule with a range of biological activities. While historically recognized for its bacteriostatic properties, its applications have expanded to include the management of hyponatremia and potential therapeutic roles in inflammatory and collagen-degrading conditions. This technical guide provides an in-depth analysis of the physicochemical properties, mechanisms of action, and experimental protocols related to **Demeclocycline** hydrochloride, intended to serve as a critical resource for the scientific community.

Physicochemical Properties

Demeclocycline hydrochloride is a yellow crystalline powder. Key quantitative data are summarized below.

Property	Value	Reference(s)
CAS Number	64-73-3	[1] [2] [3] [4]
Molecular Formula	C ₂₁ H ₂₂ Cl ₂ N ₂ O ₈	[1]
Molecular Weight	501.3 g/mol	[1] [5]
Solubility in Water	16-20 mg/mL	[1]
Solubility in PBS (pH 7.2)	~3.3 mg/mL	[1]
Solubility in DMSO	~100 mg/mL	[1]
Solubility in Methanol	~20 mg/mL	[1]

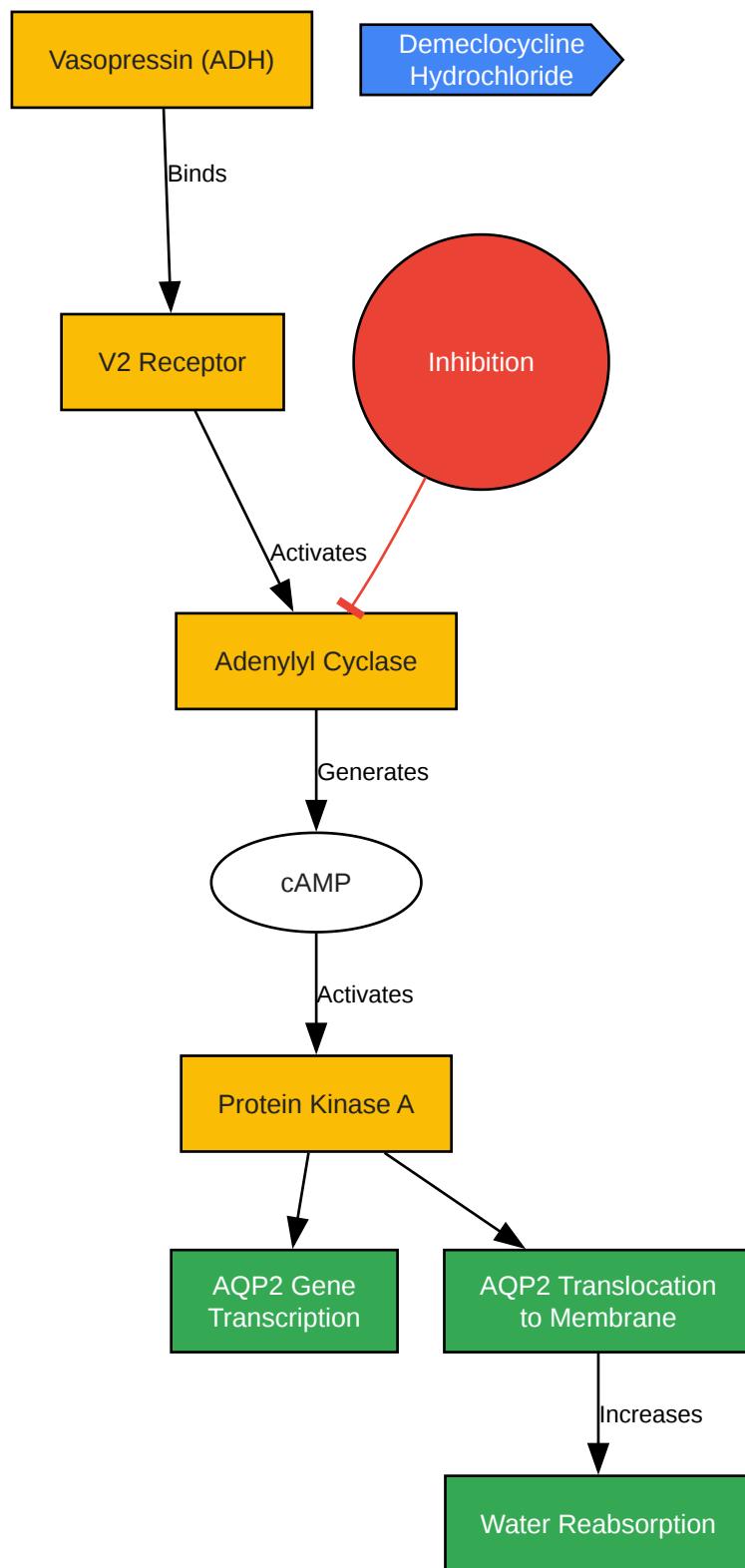

Mechanisms of Action

Demeclocycline hydrochloride exhibits multiple mechanisms of action, making it a subject of diverse research interest.

Antibacterial Activity

As a member of the tetracycline class, the primary antibacterial mechanism of **demeclocycline** is the inhibition of protein synthesis. It binds to the 30S ribosomal subunit and may also interact with the 50S subunit in bacteria.[\[1\]](#) This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[\[1\]](#) This action is primarily bacteriostatic.

Diagram: Antibacterial Mechanism of Action

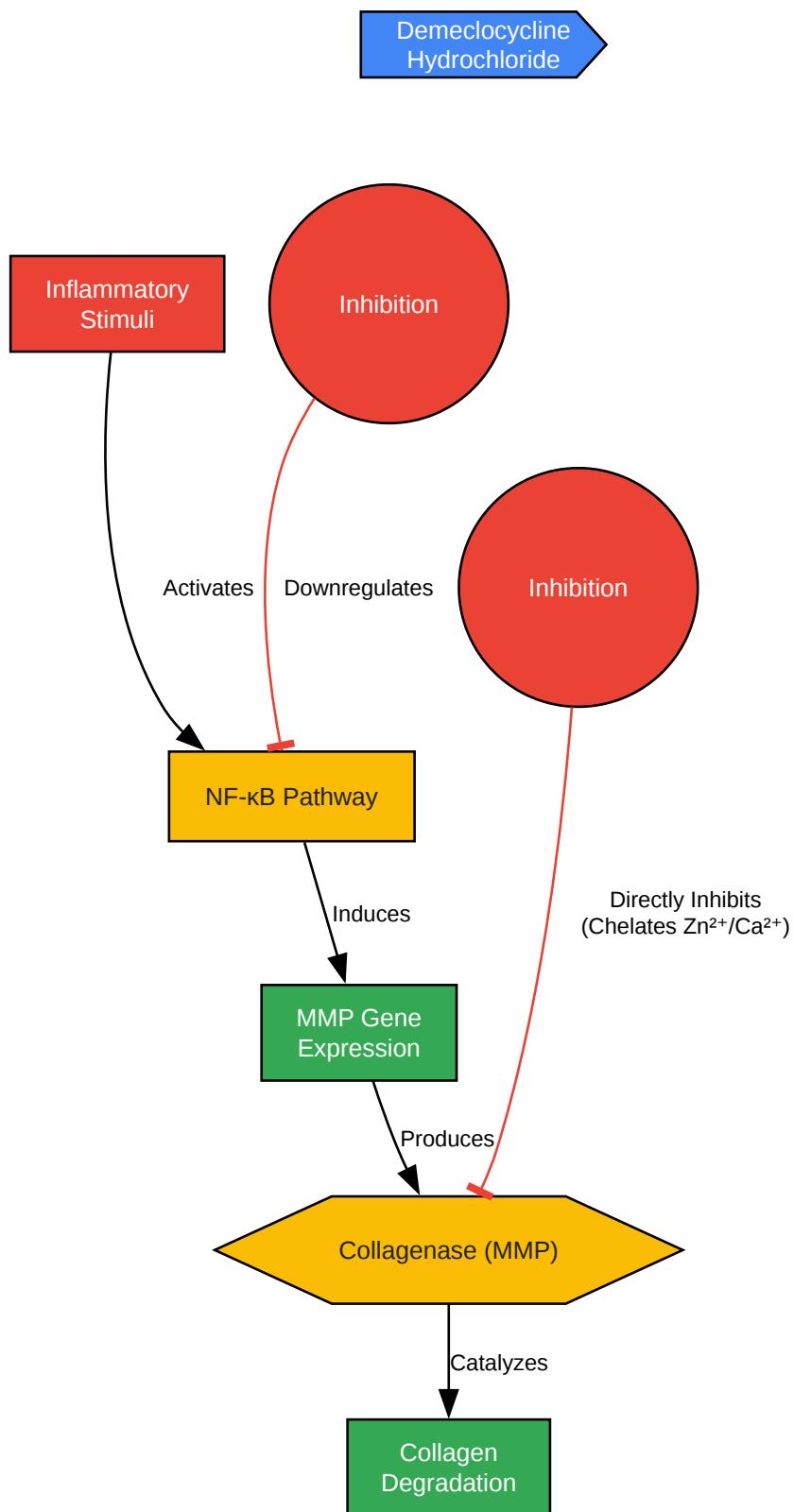

[Click to download full resolution via product page](#)

Caption: **Demeclocycline** inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Treatment of Hyponatremia (SIADH)

Demeclocycline is used off-label to treat the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion. Its efficacy in this context is not due to its antibiotic properties but rather its ability to induce nephrogenic diabetes insipidus. It reduces the responsiveness of collecting tubule cells to antidiuretic hormone (ADH or vasopressin).^[6] The mechanism involves the inhibition of adenylyl cyclase activation after vasopressin binds to the V2 receptor, leading to decreased cyclic AMP (cAMP) generation.^{[6][7]} This, in turn, reduces the expression and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, impairing water reabsorption and increasing water excretion.^{[7][8][9]}

Diagram: Mechanism in SIADH Treatment


[Click to download full resolution via product page](#)

Caption: **Demeclacycline** inhibits adenylyl cyclase, reducing AQP2 expression and water reabsorption.

Anti-inflammatory and Collagenase Inhibition

Tetracyclines, including **demeclacycline**, have demonstrated anti-inflammatory properties independent of their antimicrobial activity.^[10] They can inhibit matrix metalloproteinases (MMPs), including collagenases.^[2] This inhibition is thought to occur through the chelation of Zn^{2+} and Ca^{2+} ions essential for the catalytic activity of these enzymes.^[2] Additionally, some tetracyclines may downregulate MMP expression by inhibiting signaling pathways like NF- κ B.^[2]

Diagram: Anti-inflammatory and Collagenase Inhibition Pathway

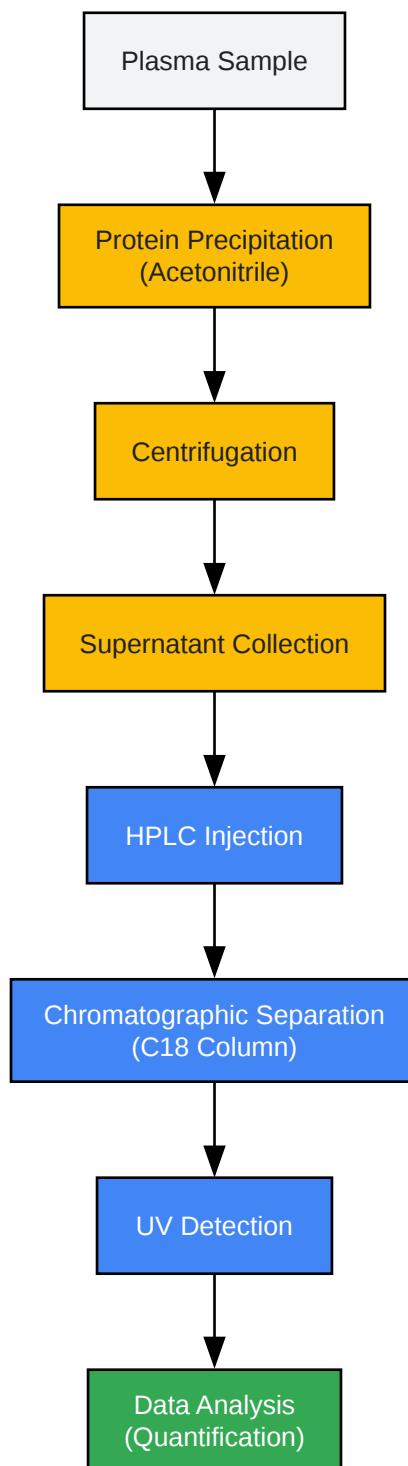
[Click to download full resolution via product page](#)

Caption: **Demeclocycline** inhibits collagen degradation through multiple pathways.

Experimental Protocols

Quantification in Plasma by HPLC

This protocol describes a general method for the quantification of **demeclacycline** in plasma samples.


Objective: To determine the concentration of **demeclacycline** in plasma.

Methodology:

- Sample Preparation (Protein Precipitation):
 - To 200 µL of plasma in a microcentrifuge tube, add 400 µL of a precipitating agent (e.g., acetonitrile).
 - Add a known concentration of an internal standard (e.g., oxytetracycline).
 - Vortex the mixture for 1 minute.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Collect the supernatant for analysis.[\[5\]](#)
- HPLC System:
 - Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
 - Mobile Phase: An isocratic mobile phase of 25% acetonitrile, 20% methanol, and 55% of a 5% acetic acid solution can be used. The mobile phase should be filtered and degassed.[\[5\]](#)
 - Flow Rate: 1.0 mL/min.
 - Detection: UV-Vis detector at a suitable wavelength (e.g., 254 nm or 345 nm).
 - Injection Volume: 20-25 µL.[\[5\]](#)
- Data Analysis:

- Create a calibration curve using standards of known **demeclacycline** concentrations.
- Quantify the **demeclacycline** concentration in the plasma samples by comparing the peak area ratio of **demeclacycline** to the internal standard against the calibration curve.

Diagram: HPLC Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the quantification of **demeclocycline** in plasma using HPLC.

In Vitro Antibacterial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of **demeclocycline**.

Objective: To determine the MIC of **demeclocycline** against a bacterial isolate.

Methodology:

- Preparation of **Demeclocycline** Stock Solution:
 - Prepare a stock solution of **demeclocycline** hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
 - Filter-sterilize the stock solution.[11]
- Preparation of Microtiter Plates:
 - Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
 - Perform serial twofold dilutions of the **demeclocycline** stock solution across the wells to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).[11]
- Inoculum Preparation:
 - Suspend 3-5 well-isolated colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
 - Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[11]
- Inoculation and Incubation:

- Inoculate each well with 50 μ L of the diluted bacterial suspension, resulting in a final inoculum of approximately 5×10^5 CFU/mL.
- Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.[11]
- MIC Determination:
 - The MIC is the lowest concentration of **demeclocycline** that completely inhibits visible bacterial growth.[11]

In Vivo Assessment in a Rat Model of SIADH

This protocol describes an in vivo study to evaluate the effect of **demeclocycline** on hyponatremia.

Objective: To assess the efficacy of **demeclocycline** in a rat model of SIADH.

Methodology:

- Animal Model:
 - Induce SIADH in rats (e.g., Wistar rats) by continuous subcutaneous infusion of the vasopressin analog dDAVP using osmotic minipumps.
- **Demeclocycline** Administration:
 - The treatment group receives daily intraperitoneal injections of **demeclocycline** hydrochloride (e.g., 40 mg/kg body weight) dissolved in PBS.[8]
 - The control group receives vehicle (PBS) injections.
- Physiological Measurements:
 - House rats in metabolic cages to measure water intake and urine output over a 24-hour period.[8]

- At the end of the study, collect blood samples via heart puncture to measure plasma sodium and osmolality.[8]
- Collect urine to measure urine volume and osmolality.
- Tissue Analysis:
 - Harvest kidneys and dissect into cortex, outer medulla, and inner medulla.
 - Perform immunoblotting to determine the abundance of AQP2 and adenylyl cyclase isoforms.[8][9]

Conclusion

Demeclocycline hydrochloride is a multifaceted compound with well-defined antibacterial properties and significant therapeutic potential in other areas, notably in the management of SIADH. Its mechanisms of action, involving the inhibition of bacterial protein synthesis, modulation of the vasopressin signaling pathway, and inhibition of matrix metalloproteinases, underscore its importance in both clinical practice and biomedical research. The experimental protocols detailed in this guide provide a framework for the continued investigation of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Demeclocycline hydrochloride on Newcrom R1 HPLC column | SIELC Technologies sielc.com
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- 6. Demeclocycline - Wikipedia [en.wikipedia.org]
- 7. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Demeclocycline Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601452#demeclocycline-hydrochloride-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com